2-Methylquinoline-6-carbaldehyde
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Description
“2-Methylquinoline-6-carbaldehyde” is an organic compound with the molecular formula C11H9NO . It is one of the methyl derivatives of the heterocyclic compound quinoline . It is bioactive and is used in the preparation of various dyes .
Synthesis Analysis
The synthesis of 2-methylquinoline and its derivatives has been reported in several studies. For instance, Yalgin and co-workers reported the synthesis of 2-methylquinoline using a modified Doebner–von Miller reaction protocol in the presence of a strong acid in a flow reactor with aniline and acrolein . Furthermore, a novel pinacol of quinoline was synthesized by pinacolinazation of 2-methoxyquinoline-3-carbaldehyde which was achieved by aluminum powder-potassium hydroxide reagent combination at ambient temperature in methanol .
Molecular Structure Analysis
The molecular structure of “2-Methylquinoline-6-carbaldehyde” is characterized by a double-ring structure containing a benzene ring fused with a pyridine moiety . The InChI code for this compound is 1S/C11H9NO/c1-8-2-4-10-6-9 (7-13)3-5-11 (10)12-8/h2-7H,1H3 .
Chemical Reactions Analysis
Quinoline derivatives, including “2-Methylquinoline-6-carbaldehyde”, are known to exhibit important biological activities, such as antimalarial, antimicrobial, antimycobacterial, antidepressant, anticonvulsant, antiviral, anticancer, antihypertensive, and anti-inflammatory effects . The chemical reactions involving these compounds are often complex and involve multiple steps .
Scientific Research Applications
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Pharmaceutical and Medicinal Chemistry
- Quinoline and its analogues have versatile applications in the fields of industrial and synthetic organic chemistry . They play a major role in medicinal chemistry .
- Quinoline is an essential scaffold for leads in drug discovery . There are plenty of articles reporting syntheses of the main scaffold and its functionalization for biological and pharmaceutical activities .
- Various selected quinolines and derivatives have potential biological and pharmaceutical activities .
- Quinoline, which consists of benzene fused with N-heterocyclic pyridine, has received considerable attention as a core template in drug design because of its broad spectrum of bioactivity .
- Numerous derivatives of the bioactive quinolines have been harnessed via expeditious synthetic approaches .
- Quinoline is an indisputable pharmacophore due to its tremendous benefits in medicinal chemistry research .
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Organic Synthesis
- Quinoline is used as a raw material in organic synthesis .
- 2-Chloroquinoline-3-carbaldehyde conveniently undergoes substitution reaction at its 2-chloro position by treating it with phenylacetylene via PdCl2 mediation in CH3CN, triethylamine and triphenylphosphine at 80 °C under an inert atmosphere, giving an 87% yield of 2-(phenylethynyl) quinoline-3-carbaldehydes .
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Antimicrobial Agents
- Most quinoline derivatives exhibit good antimicrobial activity against various Gram-positive and Gram-negative microbial species .
- The antimicrobial activity of quinoline derivatives depends on the substitution on the heterocyclic pyridine ring rather than the aromatic moiety .
- Quinolines are also known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death .
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Industrial Applications
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Anticancer Agents
- Quinoline derivatives have been studied for their potential as anticancer agents .
- The anticancer activity of quinoline derivatives is believed to be due to their ability to intercalate with DNA, inhibiting DNA synthesis and promoting cleavage of DNA .
- Quinoline-based compounds have shown promising results in preclinical and clinical studies for the treatment of various types of cancers .
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Antiviral Agents
- Quinoline derivatives have also been explored for their antiviral properties .
- They have shown potential against a variety of viruses, including the Human Immunodeficiency Virus (HIV) .
- The antiviral activity of quinoline derivatives is thought to be due to their ability to interfere with viral replication processes .
properties
IUPAC Name |
2-methylquinoline-6-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO/c1-8-2-4-10-6-9(7-13)3-5-11(10)12-8/h2-7H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAPQHBBEWPVBTO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)C=C(C=C2)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60428721 |
Source
|
Record name | 2-methylquinoline-6-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60428721 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methylquinoline-6-carbaldehyde | |
CAS RN |
108166-03-6 |
Source
|
Record name | 2-methylquinoline-6-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60428721 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Methylquinoline-6-carboxaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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